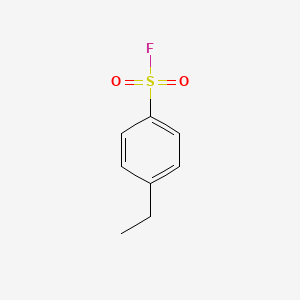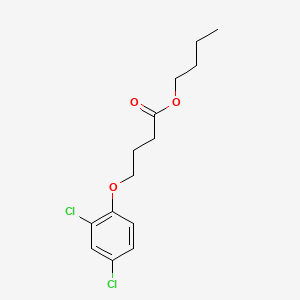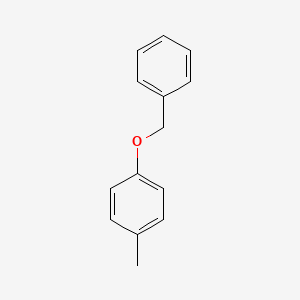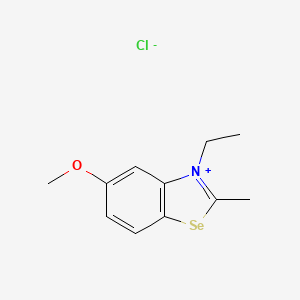
Isopropenylphosphonic acid
Overview
Description
Isopropenylphosphonic acid (IPPA) is a chemical compound with the formula C₃H₇O₃P. It is also known as orthophosphoric acid or white phosphoric acid. IPPA features a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound has diverse applications due to its structural analogy with phosphate moieties and its coordination or supramolecular properties .
Synthesis Analysis
IPPA can be synthesized through various methods. One approach involves the addition of morpholine and pyrrolidine to IPPA in situ . Additionally, IPPA can be copolymerized with acrylamide (AM) in the presence of a cross-linker (polyethylene glycol diacrylate, PEGDA) to create a ferric-phosphate-induced shape memory hydrogel .
Molecular Structure Analysis
The molecular formula of IPPA is C₃H₇O₃P. It contains a phosphorus atom bonded to three oxygen atoms and one carbon atom. The structure resembles that of native pyrophosphate, with the P-C-P backbone .
Chemical Reactions Analysis
IPPA inhibits osteoclastic bone resorption via a unique mechanism. It attaches to hydroxyapatite binding sites on bony surfaces undergoing active resorption. During osteoclast-mediated bone resorption, IPPA impairs osteoclasts’ ability to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption. It also reduces osteoclast activity by affecting osteoclast progenitor development and promoting osteoclast apoptosis. IPPA’s memory behavior is reversible due to its interaction with ferric ions, which can be reduced and extracted by complexing agents .
Scientific Research Applications
Synthesis and Biological Activities
Isopropenylphosphonic acid and its derivatives have garnered significant interest in the realm of synthetic chemistry and biological applications, particularly as bio-isosteric phosphorus analogues of amino acids. These compounds demonstrate exceptional stability in biological environments, resisting hydrolysis by enzymes that cleave phosphates, thereby offering potential for metabolic regulation, enhancement or inhibition studies, and drug development against various metabolic disorders (Orsini, Sello, & Sisti, 2010). The phosphonic acid group's similarity to the phosphate moiety enables applications across bioactive properties (as drugs or pro-drugs), bone targeting, material science, and analytical purposes, showcasing a vast array of research fields from chemistry to biology and physics (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Catalysis and Material Science
The utility of this compound extends into material science, evidenced by its role in the synthesis of innovative polymers and materials. For instance, its incorporation into polystyrene frameworks for developing catalytically active materials demonstrates its versatility. Such materials have shown promise in catalytic applications, like the epoxidation of styrene, indicating a close performance to corresponding homogeneous catalysts and highlighting the potential of this compound derivatives in enhancing polymer functionalities for specific catalytic processes (Shen, Fu, Bao, Chen, & Gong, 2009).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, derivatives of this compound, such as nerve agent degradation products, are analyzed to understand their behavior and impact. Techniques like capillary electrophoresis and gas chromatography have been developed for the analysis of these derivatives, indicating the importance of understanding their environmental fate and potential hazards. Such studies not only contribute to environmental monitoring but also enhance forensic and analytical methodologies for detecting and quantifying toxic substances in various matrices (Oehrle & Bossle, 1995).
Mechanism of Action
Target of Action
Isopropenylphosphonic acid, like other phosphonic acids, is known to interact with various biological targets. Phosphonic acids are prominently represented as pharmacophores in various classes of biological agents, including antiviral and anticancer nucleotides, inhibitors of biosynthesis of cholesterol, angiotensin-converting enzyme inhibitors, and bisphosphonates for the treatment of osteoporosis .
Mode of Action
Phosphonic acids, in general, are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . They can inhibit osteoclastic bone resorption , attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption .
Biochemical Pathways
This compound, like other phosphonic acids, may be involved in various biochemical pathways. Phosphonates are known to be part of the biosynthesis of isoprenoids, the most ancient and diverse class of natural products . Two distinct routes of isopentenyl diphosphate (IPP) biosynthesis occur in nature: the mevalonate pathway and the recently discovered deoxyxylulose 5-phosphate (DXP) pathway .
Pharmacokinetics
Phosphonic acids, in general, are known to have pharmacokinetic properties that can be influenced by their physicochemical properties, membrane permeability, oral bioavailability, and drug targeting . They often exhibit a low volume of distribution and tend to be subject to efficient renal clearance .
Result of Action
Phosphonic acids are known to inhibit metabolic enzymes, which can lead to various biological effects . For example, bisphosphonates, a class of phosphonic acids, can inhibit osteoclastic bone resorption, leading to effects on bone health .
Biochemical Analysis
Biochemical Properties
Isopropenylphosphonic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including phosphatases and kinases, which are crucial for regulating cellular processes. The compound can act as an inhibitor or activator of these enzymes, depending on the specific biochemical context. For instance, this compound has been shown to inhibit certain phosphatases, leading to altered phosphorylation states of target proteins . This interaction can affect various signaling pathways and cellular functions.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of key signaling molecules, such as protein kinases and phosphatases, which play essential roles in transmitting signals within cells . By altering the phosphorylation status of these molecules, this compound can affect downstream signaling events, leading to changes in gene expression and metabolic activities. Additionally, the compound has been reported to influence cellular proliferation and apoptosis, highlighting its potential as a modulator of cell fate decisions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. At the molecular level, the compound can bind to the active sites of enzymes, such as phosphatases and kinases, thereby modulating their activities . This binding can result in either inhibition or activation of the enzymes, depending on the specific context. Furthermore, this compound can influence gene expression by affecting transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in critical cellular processes, such as cell cycle regulation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular functions. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular functions, such as altered gene expression and metabolic activities. These long-term effects are particularly evident in in vitro studies, where continuous exposure to the compound can result in significant changes in cellular behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage level. These findings highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes . For example, this compound has been shown to inhibit certain dehydrogenases, leading to altered levels of metabolic intermediates. These interactions can have downstream effects on overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes by transporters such as organic anion transporters and phosphate transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its overall impact on cellular functions.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound has been found to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of this compound can affect its interactions with biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
prop-1-en-2-ylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O3P/c1-3(2)7(4,5)6/h1H2,2H3,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKDQEBPBYOXHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063572 | |
| Record name | Isopropenylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4721-36-2 | |
| Record name | P-(1-Methylethenyl)phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4721-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropenylphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004721362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P-(1-methylethenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropenylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOPROPENYLPHOSPHONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOE0XIS78J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B1619728.png)


![6,10-Dioxaspiro[4.5]decane, 8,8-dimethyl-](/img/structure/B1619732.png)



![1,4-Dioxaspiro[4.5]decane, 8-(1,1-dimethylethyl)-](/img/structure/B1619740.png)




